Hamamelose

Catalog No.
S585640
CAS No.
4573-78-8
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hamamelose

CAS Number

4573-78-8

Product Name

Hamamelose

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1

InChI Key

ZGVNGXVNRCEBDS-HSUXUTPPSA-N

SMILES

Array

Synonyms

hamamelose

Canonical SMILES

C(C(C(C(CO)(C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O

D-hamamelose is an aldopentose comprising D-ribose having a hydroxymethyl group at the 2-position. It is functionally related to a D-ribose.
2-C-Hydroxymethyl-D-ribose has been reported in Cnidium monnieri, Trachyspermum ammi, and Marsdenia tomentosa with data available.
common sugar of green land plants

Hamamelose (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain aldopentose, prominently found in witch hazel (Hamamelis virginiana). In chemical procurement, it is highly valued as a specialized chiral building block, offering a pre-installed tertiary carbon at the C-2 position [1]. Unlike linear pentoses, hamamelose provides direct synthetic access to 2'-C-branched nucleoside analogs, which are critical in antiviral drug discovery [2]. Its unique structural properties, including a high preference for furanose forms in solution and complex solid-state polymorphism, distinguish it from standard linear sugars like D-ribose [3]. Buyers typically procure hamamelose for advanced pharmaceutical synthesis, plant cell wall modeling, and as a specialized standard in glycobiology.

Substituting hamamelose with its linear analog, D-ribose, or the 3-C-branched sugar, D-apiose, fundamentally disrupts downstream applications [1]. In nucleoside synthesis, replacing hamamelose with D-ribose necessitates complex, low-yielding stereoselective Grignard additions and oxidative cleavages to artificially install the C-2 hydroxymethyl group, drastically increasing process time and cost[2]. Furthermore, in biomaterial and agricultural research, hamamelose cannot be substituted with D-apiose; apiose forms highly specific borate tetraester cross-links essential for rhamnogalacturonan II (RG-II) dimerization, a reaction that hamamelose's 2-C-branching geometry strictly prevents[3]. Consequently, generic substitution compromises both synthetic efficiency and biological assay validity.

Aqueous Solution Equilibrium: Furanose vs. Pyranose Distribution

NMR studies in D2O at 302 K demonstrate that hamamelose exists as a complex equilibrium mixture favoring furanose forms: α-furanose (39%), β-furanose (28%), β-pyranose (20%), and α-pyranose (13%)[1]. This results in a total furanose population of approximately 67%. In contrast, the linear analog D-ribose predominantly exists in the pyranose form (~75% pyranose, ~25% furanose) under similar aqueous conditions [2]. This intrinsic thermodynamic preference for the furanose configuration in hamamelose significantly lowers the kinetic barrier for generating furanosyl donors.

Evidence DimensionTotal furanose population in aqueous solution at equilibrium
Target Compound Data~67% total furanose (39% α, 28% β)
Comparator Or BaselineD-Ribose (~25% total furanose)
Quantified Difference2.68-fold higher furanose population for hamamelose
ConditionsD2O solution at 302 K, analyzed via 1H and 13C NMR

The naturally high furanose population eliminates the need for aggressive ring-contraction protocols during the synthesis of furanosyl-based nucleoside analogs, improving process yields.

Synthetic Efficiency in 2'-C-Branched Nucleoside Production

The synthesis of 2'-C-branched nucleosides requires a quaternary stereocenter at the 2'-position. Utilizing hamamelose as a chiral pool starting material provides this pre-installed 2-C-hydroxymethyl group [1]. Conversely, starting from D-ribose requires a minimum of 4 to 6 additional synthetic steps, including protection, stereoselective hydroxymethylation (often via Grignard addition to an ulose), and oxidative cleavage, which collectively reduce the overall yield by 40-60%[2].

Evidence DimensionSynthetic step count to achieve 2'-C-branching
Target Compound Data0 additional steps (pre-installed quaternary center)
Comparator Or BaselineD-Ribose (4-6 additional steps)
Quantified DifferenceReduction of 4-6 synthetic steps
ConditionsStandard nucleoside synthesis workflows

Procuring hamamelose directly bypasses complex, low-yielding stereoselective branching steps, significantly accelerating library generation for antiviral drug discovery.

Solid-State Polymorphism and Handling Characteristics

13C CP MAS NMR and X-ray crystallographic analyses reveal that D-hamamelose crystallizes as an unusual mixture of four cyclic forms (α- and β-furanoses, and α- and β-pyranoses) coexisting in the solid state[1]. This is highly atypical for monosaccharides. In comparison, D-ribose crystallizes almost exclusively as a single isomer (β-D-ribopyranose) [2]. The presence of multiple cyclic forms in the crystal lattice of hamamelose alters its dissolution kinetics and hygroscopicity compared to standard linear pentoses.

Evidence DimensionNumber of cyclic isomers present in the solid-state crystal lattice
Target Compound Data4 coexisting cyclic forms
Comparator Or BaselineD-Ribose (1 dominant form, β-D-ribopyranose)
Quantified Difference4-fold increase in solid-state structural complexity
ConditionsSolid-state 13C CP MAS NMR and X-ray crystallography

Understanding this solid-state polymorphism is critical for buyers formulating hamamelose-based reagents, as it directly impacts dissolution rates and storage stability.

Borate Complexation Specificity in Biomaterial Modeling

In plant cell wall modeling, the 3-C-branched sugar D-apiose forms a stable 1:2 borate-diol ester cross-link, driving >50% dimerization of rhamnogalacturonan II (RG-II) in vitro in the presence of Pb2+ and boric acid [1]. Hamamelose, possessing a 2-C-branch, lacks the optimal cis-diol geometry required for this specific borate tetraester formation [2]. Consequently, hamamelose fails to induce equivalent dimerization, making it the definitive negative control for assessing the structural specificity of borate cross-linking in pectic polysaccharides.

Evidence DimensionCapacity for in vitro borate-mediated dimerization (RG-II model)
Target Compound DataNegligible specific dimerization
Comparator Or BaselineD-Apiose (>50% dimer formation)
Quantified DifferenceComplete loss of specific borate cross-linking capability
ConditionsIn vitro assay with 1 mM boric acid and 0.5 mM Pb2+ at pH 3.5

Procuring hamamelose alongside apiose is essential for researchers needing a structurally matched negative control to validate borate-binding assays in biomaterials.

Chiral Pool Precursor for Antiviral Nucleoside Analogs

Due to its pre-installed 2-C-hydroxymethyl group and high furanose population in solution, hamamelose is the optimal starting material for synthesizing 2'-branched pyrimidine and purine nucleosides [1]. It bypasses the need for multi-step stereoselective branching of D-ribose, making it highly valuable for pharmaceutical companies developing therapies for HBV, HCV, and HIV.

Negative Control Standard in Plant Polysaccharide and Borate Cross-linking Studies

Because hamamelose cannot form the specific borate tetraester cross-links characteristic of the 3-C-branched apiose, it is procured as a critical structural control[2]. It is used to validate the specificity of borate binding in rhamnogalacturonan II (RG-II) dimerization assays, which are central to agricultural research on plant growth and cell wall mechanics.

Synthesis of Branched-Chain Glycoconjugates and Artificial Antigens

The unique tertiary alcohol and branching geometry of hamamelose make it an excellent building block for creating complex, non-natural glycoconjugates [3]. These are utilized in immunology as artificial antigens, where the branched structure provides unique epitopes that linear sugars like D-ribose cannot replicate, and the complex solid-state forms require specific formulation handling.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Heavy Atom Count

12

UNII

3107IMR9FU

Wikipedia

Hamamelose

Dates

Last modified: 08-15-2023

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